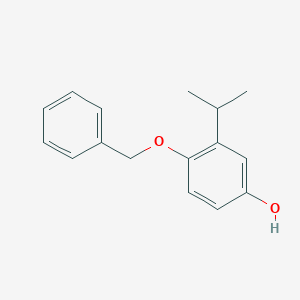

![molecular formula C13H8ClN3O2 B114698 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine CAS No. 141409-08-7](/img/structure/B114698.png)

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

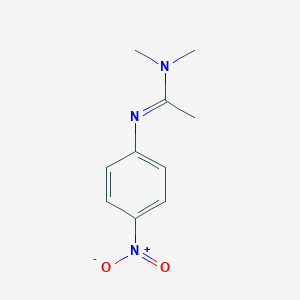

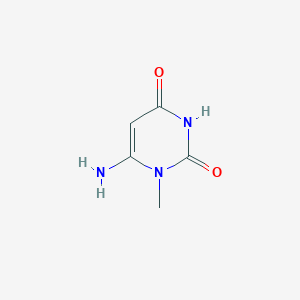

The compound “2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine” belongs to a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Some related compounds have been found to be practically insoluble .Scientific Research Applications

Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry

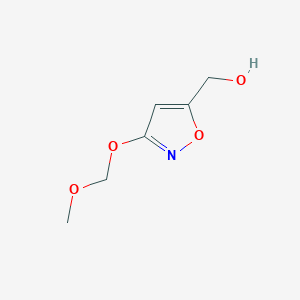

Imidazo[1,2-b]pyridazine is recognized for its significant role in medicinal chemistry, offering a versatile scaffold for the development of bioactive molecules. This heterocyclic nucleus has been the foundation for various therapeutic agents, including successful kinase inhibitors like ponatinib. The review by Amanda Garrido et al. (2021) highlights the exploration of imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications, guided by structure-activity relationships (SAR). This framework has been instrumental in the search for novel compounds with improved pharmacokinetics and efficiency, suggesting that related compounds such as 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine could have significant implications in drug discovery and development (Garrido et al., 2021).

Applications in Optoelectronic Materials

The utility of heterocyclic compounds extends beyond medicinal chemistry into the realm of optoelectronic materials. Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-b]pyridazine compounds, have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. According to G. Lipunova et al. (2018), the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. This suggests that compounds like this compound could potentially be explored for similar applications, leveraging their unique structural properties for the development of advanced materials (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds are known to target microtubules and their component protein, tubulin .

Mode of Action

Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

It is known that microtubule-targeting agents can affect a variety of cellular processes, including cell division and intracellular transport .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-12-3-4-13-15-9(6-17(13)16-12)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPCQZYSKNBMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C(=N3)C=CC(=N4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577950 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141409-08-7 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)